5-Bromo-2-[(difluoromethyl)sulfanyl]aniline
Description
Properties
Molecular Formula |
C7H6BrF2NS |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H6BrF2NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
PLTIAWHLIINZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline typically involves the introduction of the bromine and difluoromethylsulfanyl groups onto the aniline ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Organoboron reagents and palladium catalysts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Bromo-Fluoro Anilines
5-Bromo-2-fluoro-4-methylaniline (C₇H₇BrFN):
- Molecular Weight : 204.04 g/mol .
- Key Differences : The absence of a sulfanyl group reduces hydrogen-bonding capacity. The methyl group at the 4-position increases steric bulk but lacks the electronic modulation provided by fluorine in the target compound.
- Applications : Used in synthesizing fluorescent dyes and kinase inhibitors .
2-Bromo-5-(trifluoromethyl)aniline (C₇H₅BrF₃N):
Sulfanyl-Substituted Anilines
5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline :
- 5-Bromo-2-(3-ethoxyphenoxy)aniline (C₁₄H₁₄BrNO₂): Molecular Weight: 308.17 g/mol .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The difluoromethylsulfanyl group in the target compound provides intermediate lipophilicity (LogP ~2.5) compared to the more polar ethoxyphenoxy derivative (LogP ~1.9) and the highly lipophilic trifluoromethyl analog (LogP ~3.0).
- Rotatable bonds are critical for conformational flexibility; the target compound’s two rotatable bonds balance rigidity and adaptability in protein binding .
Notes
- Safety : Brominated anilines often exhibit toxicity (e.g., UN 2811 for 3-bromo-4-methylaniline ). Proper handling and PPE are mandatory.
- Synthetic Routes : The difluoromethylsulfanyl group is typically introduced via nucleophilic substitution or coupling reactions, similar to methods used for trifluoromethoxy derivatives .
- Fluorine Impact : Fluorine’s inductive effects reduce basicity of the aniline NH₂ group, enhancing bioavailability .
Biological Activity
5-Bromo-2-[(difluoromethyl)sulfanyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Compound Overview
- Chemical Formula : CHBrFNS
- Molecular Weight : 253.1 g/mol
- Structural Features :
- Bromine atom
- Difluoromethyl group
- Sulfanyl functional group
The presence of these functional groups suggests that this compound may exhibit enhanced biological activity, particularly in antimicrobial and anticancer applications due to increased metabolic stability and lipophilicity associated with fluorinated compounds.
Synthesis Methods
Various synthetic routes have been explored for producing this compound. The methods typically involve:
- Nucleophilic Substitution : Utilizing brominated aniline derivatives.
- Difluoromethylation : Employing difluoromethylating agents to introduce the difluoromethyl group.
- Thiol Reaction : Introducing the sulfanyl group through thiol reactions.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The difluoromethyl group enhances the compound's interaction with bacterial membranes, potentially leading to increased permeability and disruption of cellular functions .
Anticancer Activity
Research into the anticancer activity of compounds analogous to this compound suggests potential effectiveness against tumor cells. The structural similarity to known anticancer agents indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of aniline, including this compound, against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treating resistant strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 16 | Moderate |
| Oxacillin | 64 | Control |
Study 2: Anticancer Potential
In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Q & A
Q. What are the common synthetic pathways for preparing 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline, and how can reaction conditions be optimized?
The synthesis of halogenated aniline derivatives typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, bromine and sulfur-containing substituents can be introduced via Buchwald-Hartwig amination or Ullmann coupling, leveraging copper or palladium catalysts . Optimization requires controlling temperature (e.g., 80–120°C for SNAr) and solvent polarity (e.g., DMF or THF) to enhance electrophilicity at the aromatic ring. The difluoromethylsulfanyl group may be introduced using (difluoromethyl)sulfenyl chloride under inert conditions . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to verify substitution patterns and electronic effects of the difluoromethylsulfanyl group .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., expected [M+H]+ ion for C₈H₇BrF₂NS: 280.94 g/mol).
- X-ray Crystallography: For definitive structural assignment, as demonstrated for analogous brominated anilines (e.g., bond angles and torsion angles reported in Acta Cryst. data) .
- Infrared Spectroscopy (IR): To identify functional groups like C-F (1000–1300 cm⁻¹) and S-C (600–700 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the difluoromethylsulfanyl group. Use amber vials to avoid photodegradation, as halogenated anilines are often light-sensitive . Stability should be monitored via periodic TLC or HPLC analysis .
Advanced Research Questions
Q. How does the difluoromethylsulfanyl group influence electronic properties and reactivity in cross-coupling reactions?
The electron-withdrawing nature of the difluoromethylsulfanyl group (σₚ ≈ 0.68) increases the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura or Sonogashira couplings at the bromine site. Computational studies (DFT) predict a reduced HOMO-LUMO gap compared to non-fluorinated analogs, enhancing reactivity toward palladium catalysts . Experimental validation via Hammett plots or kinetic studies is recommended .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Discrepancies may arise from differences in substituent positions (e.g., bromine at C5 vs. C4) or assay conditions. Systematic approaches include:
- SAR Studies: Synthesize analogs with controlled substitutions (e.g., replacing difluoromethylsulfanyl with methylsulfanyl) .
- Enzyme Assays: Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) for targets like kinases or cytochrome P450 isoforms .
- Molecular Docking: Use crystal structures (PDB) to assess binding interactions, focusing on fluorine-mediated hydrophobic contacts .
Q. How can researchers design experiments to study the compound’s interactions with biological targets?
Q. What computational methods predict the compound’s pharmacokinetic (ADME) properties?
- Lipophilicity (LogP): Estimated at ~2.5 (via ChemDraw), suggesting moderate membrane permeability .
- CYP450 Metabolism: Use in silico tools (e.g., SwissADME) to predict oxidation sites, noting fluorine’s resistance to metabolic cleavage .
- Toxicity: Run PROTOX or Derek Nexus models to flag potential hepatotoxicity from bromine accumulation .
Q. How does the compound’s crystal packing affect its solid-state properties?
X-ray data for analogous brominated anilines (e.g., 5-Bromo-4-iodo-2-methylaniline) reveal intermolecular N–H···Br hydrogen bonds and π-π stacking (3.5–4.0 Å distances), influencing solubility and melting point . Simulate packing motifs using Mercury software and compare with experimental PXRD patterns .
Methodological Notes
- Synthesis Optimization: Use Design of Experiments (DoE) to vary reaction parameters (catalyst loading, solvent) and maximize yield .
- Data Interpretation: Cross-validate spectral data with PubChem or Cambridge Structural Database entries .
- Safety: Handle with gloveboxes due to potential amine toxicity; refer to SDS for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
